Eupatolitin

Cytotoxicity Cancer Research Flavonoids

Eupatolitin is a structurally defined O-methylated flavonol distinguished by its 3,5,3',4'-tetrahydroxy-6,7-dimethoxyflavone architecture. This exact pharmacophore is critical for reproducible MCF-7/Hep G2 cytotoxicity and DPPH scavenging assays; substituting with eupatilin or glycosides invalidates SAR data. Use as an aglycone probe for ADME studies and a chemotaxonomic mark-er for Asteraceae authentication.

Molecular Formula C17H14O8
Molecular Weight 346.3 g/mol
CAS No. 29536-44-5
Cat. No. B1235507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupatolitin
CAS29536-44-5
Molecular FormulaC17H14O8
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O)OC
InChIInChI=1S/C17H14O8/c1-23-11-6-10-12(14(21)17(11)24-2)13(20)15(22)16(25-10)7-3-4-8(18)9(19)5-7/h3-6,18-19,21-22H,1-2H3
InChIKeyWYKWHSPRHPZRCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupatolitin (CAS 29536-44-5) – Chemical Profile and Procurement Considerations for this O-Methylated Flavonol


Eupatolitin (Eupatoletin), CAS 29536-44-5, is a naturally occurring O-methylated flavonol, a specific subclass of flavonoids. Chemically, it is defined as a tetrahydroxyflavone, specifically 3,5,3',4'-tetrahydroxy-6,7-dimethoxyflavone [1]. This precise substitution pattern—with hydroxyl groups at the 3, 5, 3', and 4' positions and methoxy groups at the 6 and 7 positions—governs its distinct physicochemical properties and biological interactions . It is primarily isolated from various plant species, including Eupatorium ligustrinum, Brickellia veronicaefolia, and Ipomopsis aggregata, and is a key bioactive constituent in these plants [2]. For scientific procurement, it is essential to distinguish Eupatolitin from its numerous in-class analogs, as minor structural variations, such as the presence of a glycoside moiety (e.g., Eupatolin) or a different methylation pattern, can profoundly alter its bioactivity and experimental utility .

Why Eupatolitin is Not Interchangeable with Other Flavonoids: A Matter of Structural Specificity and Quantifiable Bioactivity


Eupatolitin cannot be generically substituted with other flavonoids or even closely related O-methylated flavonols due to the high sensitivity of its biological activity to its precise hydroxylation and methoxylation pattern. The presence of the 3',4'-dihydroxy (catechol) group on the B-ring, coupled with the 3,5-dihydroxy substitution on the A-ring and specific methoxylation at C-6 and C-7, creates a unique pharmacophore . This structural fingerprint dictates its specific interaction with cellular targets, resulting in a distinct profile of cytotoxic and antioxidant activities [1]. Direct comparative studies have demonstrated that even a minor alteration, such as the glycosylation of the 3-hydroxyl group to form Eupatolin or Eupatolitin 3-glucoside, fundamentally changes the compound's polarity, bioavailability, and tissue distribution [2]. Therefore, experimental outcomes are not transferable; substituting Eupatolitin with an analog like Eupatilin (a flavone), 6-Methoxykaempferol, or a glycoside will lead to non-comparable and potentially misleading results .

Quantitative Differentiation of Eupatolitin: Evidence-Based Comparator Data for Informed Procurement


Eupatolitin Demonstrates Superior Cytotoxic Potency in MCF-7 and Hep G2 Cells Compared to the In-Class Flavonol 6-Methoxykaempferol

In a direct head-to-head in vitro study, Eupatolitin exhibited significantly stronger cytotoxic activity against human breast cancer (MCF-7) and human hepatoma (Hep G2) cell lines than the closely related flavonol, 6-Methoxykaempferol. This demonstrates that the additional 3'-hydroxyl group on the B-ring of Eupatolitin confers a substantial increase in anti-proliferative potential [1].

Cytotoxicity Cancer Research Flavonoids

Eupatolitin's Cytotoxic Profile Differs Fundamentally from the Highly Potent Topoisomerase Inhibitor Chrysosplenetin

While both are O-methylated flavonoids, Eupatolitin and Chrysosplenetin exhibit divergent cytotoxic mechanisms and potencies. Chrysosplenetin demonstrates high potency against MCF-7 cells (IC50 = 0.29 µM) via topoisomerase inhibition, a mechanism not reported for Eupatolitin [1]. Eupatolitin's cytotoxic effect (IC50 = 27.6 µg/mL or ~79.8 µM in the same cell line) is significantly less potent, suggesting a distinct, likely non-topoisomerase mediated, pathway [2]. This difference in magnitude and mechanism of action is critical for experimental design.

Cytotoxicity Mechanism of Action Flavonoids

Eupatolitin's Antioxidant Role is Context-Dependent and Qualitatively Different from Analogs in Plant Extract Systems

In a study of Matricaria chamomilla extracts, Eupatolitin was identified alongside luteolin, apigenin, and chrysosplenol D as a key contributor to the extract's overall antioxidant activity, measured by DPPH radical scavenging (SC50 = 3.06 mg/mL) [1]. However, in a direct comparison of isolated compounds from Pulicaria undulata, Eupatolitin was not the most potent antioxidant; 6-Methoxykaempferol showed superior DPPH scavenging (IC50 = 2.3 µg/mL) [2]. This indicates that Eupatolitin's antioxidant contribution is significant in a complex mixture but is outcompeted by other flavonols when assayed in pure form.

Antioxidant Activity Phytochemistry Flavonoids

Glycosylation of Eupatolitin Radically Alters Its Physicochemical Properties and Biological Distribution

Eupatolitin is frequently found in nature as a glycoside, such as Eupatolin (3-O-rhamnoside) and Eupatolitin 3-O-glucoside [1]. The addition of a sugar moiety fundamentally changes the molecule's properties. For instance, a study on Rudbeckia hirta petals showed a distinct spatial distribution: eupatolitin 3-O-glucoside was found in both basal and apical parts, while eupatolin (the rhamnoside) was exclusively located in the apical parts, indicating differential biosynthesis and transport [2]. This is not a minor structural variation; glycosylation increases molecular weight, alters lipophilicity (LogP), and dictates solubility, all of which directly impact bioavailability and in vivo activity.

Glycosides Bioavailability Phytochemistry

Scientifically Validated Application Scenarios for Eupatolitin Based on Differential Evidence


Targeted Investigation of Flavonoid-Mediated Cytotoxicity in MCF-7 and Hep G2 Cancer Models

Based on direct comparative evidence, Eupatolitin is the preferred compound for studying cytotoxic mechanisms in MCF-7 (breast) and Hep G2 (liver) cancer cell lines within the O-methylated flavonol class. Its superior potency compared to 6-Methoxykaempferol makes it a robust tool for elucidating structure-activity relationships (SAR) related to the 3',4'-dihydroxy B-ring motif and for probing cellular pathways that are sensitive to this specific substitution pattern [1].

Standardization and Quality Control of Matricaria chamomilla (Chamomile) Extracts and Dietary Supplements

Eupatolitin is a validated bioactive marker for the antioxidant capacity of Matricaria chamomilla extracts. Its presence and concentration, alongside other key flavonoids like apigenin and luteolin, correlate with the extract's DPPH scavenging activity. Therefore, it is an essential analytical standard for developing robust HPLC methods for quality control, batch-to-batch consistency, and ensuring the therapeutic efficacy of chamomile-based products [2].

Studies on Aglycone Bioavailability and Membrane Permeability

The distinct physicochemical properties of the aglycone form (Eupatolitin) versus its glycosides make it the necessary choice for research into flavonoid absorption, distribution, metabolism, and excretion (ADME). Its lower molecular weight and higher LogP relative to glycosides like Eupatolin make it the appropriate probe for studies on passive membrane diffusion, cellular uptake, and direct interactions with intracellular targets .

Chemotaxonomic and Phylogenic Studies within the Asteraceae Family

Eupatolitin is a characteristic secondary metabolite of several genera within the Asteraceae family, including Eupatorium, Brickellia, and Pulicaria. Its presence and distribution serve as a reliable chemotaxonomic marker for species identification, evolutionary relationship studies, and the authentication of botanical raw materials, distinguishing these plants from others that produce different but structurally similar flavonoids [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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